molecular formula C13H22ClN3O3 B2999086 N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396677-50-1

N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2999086
CAS No.: 1396677-50-1
M. Wt: 303.79
InChI Key: GFRQOMYVGIACDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H22ClN3O3 and its molecular weight is 303.79. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives Synthesis

Researchers have developed novel series of derivatives, including N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, aimed at evaluating their pharmacological activities. For instance, a study focused on the design, synthesis, and pharmacological evaluation of such derivatives, highlighting their potential antidepressant and antianxiety activities in animal models. These compounds were synthesized through a series of reactions starting from 2-acetylfuran, and their structures were confirmed using various spectroscopic methods. The evaluated compounds showed significant effects in behavioral despair and plus maze tests, indicating their potential as therapeutic agents for depression and anxiety disorders (J. Kumar et al., 2017).

Enantioselective Synthesis Process

Another application of related compounds involves the development of enantioselective synthesis processes for receptor inhibitors, such as CGRP receptor antagonists. A study detailed a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist. This process included a discussion on the advantages and disadvantages of two routes for synthesizing the chiral indazolyl amino ester subunit, one involving Rh-catalyzed asymmetric hydrogenation and the other a biocatalytic process. The assembled final drug substance showcased the compound's significant role in receptor inhibition (Reginald O. Cann et al., 2012).

Antimicrobial and Antifungal Properties

Compounds containing the N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine motif have been investigated for their antimicrobial and antibacterial properties. For example, a range of synthesized 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The study suggests that the nature of the functionality on the ethyl spacer attached to the piperazine ring and the side chain at the N-1 position of the quinolone ring can modulate the antibacterial activity of these compounds (A. Foroumadi et al., 2007).

Bioactivity and Drug Synthesis

The research into this compound and similar compounds extends into bioactivity studies and drug synthesis. These compounds serve as building blocks for the synthesis of biologically active compounds and pharmaceuticals. Studies have outlined the synthesis of differentially protected piperazines and their use in constructing combinatorial libraries for drug discovery, indicating the versatility and significance of these compounds in medicinal chemistry and drug design (Hongwu Gao & A. Renslo, 2007).

Properties

IUPAC Name

N-ethyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3.ClH/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRQOMYVGIACDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.